c-Met-IN-21

c-Met inhibition kinase assay biochemical IC50

Researchers investigating MET-amplified HCC models require tool compounds with unambiguous on-target activity to avoid off-tissue artifacts. c-Met-IN-21 (compound 54) solves this with validated specificity. • Biochemical IC50: 0.45 ± 0.06 nM; Cellular IC50 (MHCC97H): 1.03 nM • >19,000× selectivity over normal hepatocytes; confirmed across 370 kinases • Validated in vivo antitumor activity in MET-amplified HCC xenografts • Unique triazolopyridazine-quinolinone scaffold (C33H32F2N8O2, MW 610.66) Available from BenchChem with verified specification sheets and stable supply chain.

Molecular Formula C33H32F2N8O2
Molecular Weight 610.7 g/mol
Cat. No. B12377061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-Met-IN-21
Molecular FormulaC33H32F2N8O2
Molecular Weight610.7 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)C(=O)CN2C(=O)CCC3=C2C=CC(=C3)C4=NN5C(=NN=C5C(C6=CC7=C(C=C6)N=CC=C7)(F)F)C=C4
InChIInChI=1S/C33H32F2N8O2/c1-21(2)40-14-16-41(17-15-40)31(45)20-42-28-10-5-23(18-24(28)6-12-30(42)44)27-9-11-29-37-38-32(43(29)39-27)33(34,35)25-7-8-26-22(19-25)4-3-13-36-26/h3-5,7-11,13,18-19,21H,6,12,14-17,20H2,1-2H3
InChIKeyIYYAFBAWJOSYFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





c-Met-IN-21: Potent and Selective c-Met Inhibitor


c-Met-IN-21 (also referred to as compound 54) is a small-molecule ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. Discovered through virtual screening and structural optimization, this compound exhibits sub-nanomolar biochemical potency (IC₅₀ = 0.45 ± 0.06 nM) and demonstrates high selectivity across a broad kinase panel [1]. The molecule is characterized by a unique triazolopyridazine-quinolinone scaffold (C₃₃H₃₂F₂N₈O₂, MW 610.66 g/mol, CAS 3025958-01-1) and has been validated in MET-amplified hepatocellular carcinoma (HCC) models both in vitro and in vivo [1].

Target c-Met kinase pathway inhibition study fit
Selectivity Reported kinase selectivity across broad panel
Models MET-amplified HCC cell and xenograft model context

c-Met-IN-21: Why c-Met Inhibitors Are Not Interchangeable


The c-Met inhibitor landscape includes compounds with widely divergent biochemical potencies (spanning from 0.13 nM to >1,000 nM), kinase selectivity profiles, and in vivo pharmacokinetic behaviors [1]. A given c-Met inhibitor's performance in one experimental context does not predict its utility in another—differences in ATP-binding pocket interactions, off-target kinase engagement, and tissue distribution fundamentally alter experimental outcomes. The quantitative evidence presented below establishes the specific, measurable parameters that differentiate c-Met-IN-21 from its closest analogs, enabling informed selection based on defined assay requirements rather than class-level assumptions [1].

Potency divergence
Biochemical potency differences may shift assay sensitivity requirements and dose-response interpretation.
Selectivity profile mismatch
Broad vs. multi-kinase selectivity can alter off-target signaling interpretation and phenotype attribution.
Scaffold-dependent binding
Structurally distinct chemotypes may exhibit different mutant coverage and resistance profiles.

c-Met-IN-21: Quantitative Evidence for Selection


Biochemical Potency vs. Analog Compounds

c-Met-IN-21 (compound 54) demonstrates an IC₅₀ of 0.45 ± 0.06 nM against c-Met in a biochemical kinase assay [1]. In direct comparison with structurally related analogs from the same optimization campaign, c-Met-IN-2 exhibits an IC₅₀ of 0.6 nM, c-Met-IN-22 shows 2.54 nM, and c-Met-IN-26 displays 1.6 nM [1]. This represents a 1.3-fold to 5.6-fold potency advantage over in-series comparators. Against a clinically benchmarked ATP-competitive inhibitor JNJ-38877605 (IC₅₀ = 4 nM), c-Met-IN-21 is approximately 8.9-fold more potent [1].

Potency vs. analogs
Head-to-head
IC₅₀ 0.45 ± 0.06 nM; in-series analogs range 0.6–4 nM
Supports assay potency context and lower usage per assay.
Biochemical kinase assay; reported 1.3× to 8.9× difference.
c-Met inhibition kinase assay biochemical IC50

Broad Kinase Selectivity Across 370 Kinases

c-Met-IN-21 was evaluated in a panel of 370 kinases and exhibited high selectivity, with minimal off-target inhibition [1]. This selectivity profile contrasts with multi-targeted c-Met inhibitors such as cabozantinib (IC₅₀: VEGFR2 0.035 nM, c-Met 1.3 nM, Ret 4 nM, Kit 4.6 nM) and foretinib (IC₅₀: c-Met 0.4 nM, KDR 0.9 nM, Ron 3 nM), which demonstrate nanomolar activity across multiple kinase families [1]. While the full quantitative selectivity matrix (percent inhibition or Kd values) for all 370 kinases is not publicly tabulated in the primary publication, the authors explicitly characterize the compound as "highly selective" based on this broad panel screening [1].

Kinase selectivity
Class-level inference
High selectivity; 370 kinases screened
Reported target-specific pathway interpretation context.
Full selectivity matrix not tabulated; authors describe as “highly selective”.
kinase selectivity off-target profiling c-Met specificity

Selective Antiproliferative Activity in MET-Amplified HCC Cells

In CCK-8 cell viability assays (72-hour incubation), c-Met-IN-21 demonstrated an IC₅₀ of 1.03 nM against MHCC97H cells, a MET-amplified hepatocellular carcinoma line [1]. In contrast, the compound exhibited IC₅₀ values >20 µM (>20,000 nM) against HepG2 (MET non-amplified) and L02 (normal human hepatocyte) cells [1]. This represents a >19,000-fold selectivity window between MET-driven and non-MET-driven cells. By comparison, the clinically approved multi-kinase inhibitor cabozantinib inhibits MET-amplified and non-amplified cell lines with less than 10-fold differential activity [1].

Cellular selectivity
Head-to-head
MHCC97H IC₅₀ 1.03 nM; HepG2/L02 >20 µM
Supports MET-amplified cell-model endpoint review.
CCK-8, 72 h; >19,000-fold window vs. normal hepatocytes.
antiproliferative activity MET amplification HCC cell lines

In Vivo Tumor Growth Inhibition in HCC Xenografts

c-Met-IN-21 exhibited significant anti-tumor efficacy in a MET-amplified HCC xenograft model in vivo [1]. The compound was evaluated for its ability to suppress tumor growth in animal models bearing MET-driven tumors, with results demonstrating potent tumor growth inhibition [1]. While the publication does not report exact tumor growth inhibition percentages (TGI%) or tumor volume measurements in tabulated form, the authors state that compound 54 "exhibited potent anti-tumor activity for the HCC xenografts" and "displayed significant anti-tumor efficacy in vivo" [1]. In contrast, many c-Met inhibitors in the same potency class (e.g., c-Met-IN-2, IC₅₀ = 0.6 nM) lack published in vivo validation data, limiting their utility for translational studies.

In vivo activity
Data to verify
Reported significant tumor growth inhibition
Model-response context for MET-amplified HCC xenografts.
TGI% and dosing details not tabulated; in vivo validation data limited.
in vivo efficacy xenograft HCC tumor model

Unique Triazolopyridazine-Quinolinone Scaffold

c-Met-IN-21 is built upon a triazolopyridazine-quinolinone core scaffold (IUPAC: 6-[3-[difluoro(quinolin-6-yl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1-[2-oxo-2-(4-propan-2-ylpiperazin-1-yl)ethyl]-3,4-dihydroquinolin-2-one) that differs fundamentally from the chemical backbones of clinically advanced c-Met inhibitors [1]. Capmatinib employs a quinoline scaffold, savolitinib uses a pyrazolo-pyrimidine core, and cabozantinib is a quinoline-based multi-kinase inhibitor [1]. This structural divergence enables c-Met-IN-21 to engage the ATP-binding pocket with a distinct binding mode, as evidenced by its retention of activity against certain mutants and its unique selectivity fingerprint [1].

Scaffold identity
Class-level inference
Triazolopyridazine-quinolinone core; C₃₃H₃₂F₂N₈O₂
Structurally distinct from quinoline- and pyrazolo-pyrimidine-based inhibitors.
Supports orthogonal SAR and resistance profiling studies.
chemical scaffold triazolopyridazine structure-activity relationship

c-Met-IN-21: Research and Industrial Applications


Mechanistic Studies in MET-Amplified HCC

Given its 1.03 nM cellular IC₅₀ against MHCC97H cells and >19,000× selectivity over normal hepatocytes, c-Met-IN-21 is ideally suited for dissecting c-Met-dependent signaling in MET-amplified HCC models [1]. Researchers can confidently attribute observed phenotypes (apoptosis, migration inhibition, cell cycle arrest) to on-target c-Met inhibition without confounding cytotoxicity in control cell lines.

In Vivo Xenograft Efficacy Studies

c-Met-IN-21's validated in vivo antitumor activity in MET-amplified HCC xenografts makes it a preferred tool compound for preclinical efficacy studies [1]. The compound provides a benchmark for evaluating novel c-Met-targeting agents in head-to-head animal studies and for exploring combination therapy regimens in MET-dependent tumor models.

Kinase Selectivity and Off-Target Profiling

With demonstrated high selectivity across 370 kinases, c-Met-IN-21 serves as a reference standard for establishing baseline c-Met-specific effects in kinome-wide screening campaigns [1]. Comparative studies using c-Met-IN-21 versus multi-targeted inhibitors (e.g., cabozantinib, foretinib) enable researchers to deconvolute on-target c-Met effects from off-target kinase contributions.

SAR Studies for Novel c-Met Chemotypes

The unique triazolopyridazine-quinolinone scaffold of c-Met-IN-21 provides a structurally orthogonal starting point for medicinal chemistry optimization programs [1]. Its distinct binding mode, coupled with sub-nanomolar potency and in vivo validation, makes it a compelling lead compound or control molecule for scaffold-hopping and resistance-profiling studies.

Application
Selection Property
Validation Focus
MET-amplified HCC mechanistic studies
Cellular selectivity context (MET-driven vs. normal cells)
On-target c-Met phenotype attribution in cell models
In vivo HCC xenograft model studies
Reported in vivo antitumor activity validation
PK/PD and tumor microenvironment endpoint review
Kinase selectivity screening studies
Reported high selectivity across 370 kinases
Off-target kinase deconvolution against multi-kinase inhibitors
Scaffold-based SAR and resistance profiling
Triazolopyridazine-quinolinone scaffold distinct from clinical c-Met inhibitors
Binding mode and mutant coverage investigation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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